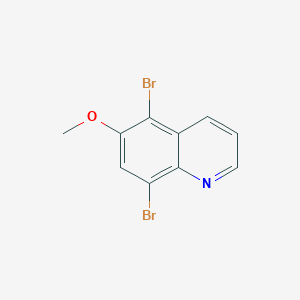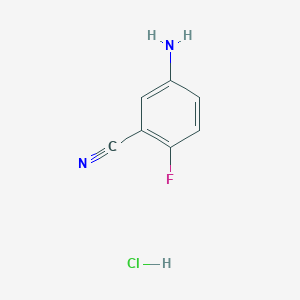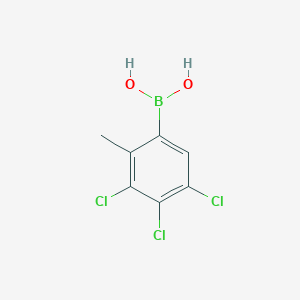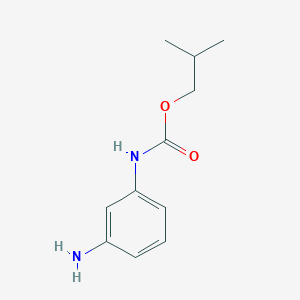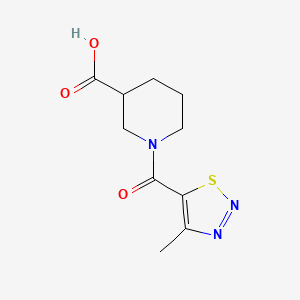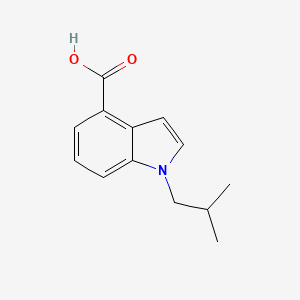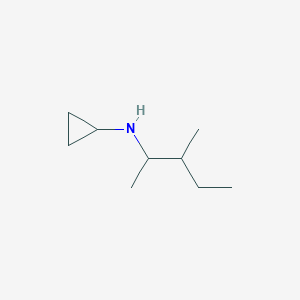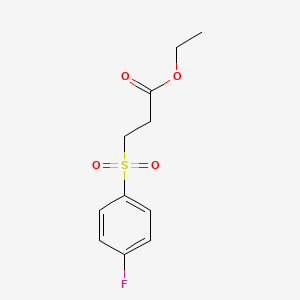
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate is a chemical compound with the CAS Number: 1099681-75-0 . It has a molecular weight of 260.29 and its molecular formula is C11H13FO4S . The compound is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-[(4-fluorophenyl)sulfonyl]propanoate . The InChI code for this compound is 1S/C11H13FO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 .Applications De Recherche Scientifique
Herbicide Synthesis
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate has been explored in the synthesis of herbicides. A study by Makino and Yoshioka (1987) discussed the synthesis of a fluoro analogue of the herbicide quizalofopethyl from related compounds, showcasing its potential in agricultural chemistry (Makino & Yoshioka, 1987).
Anticancer Activity
Ruan et al. (2009) synthesized 2-(4-Fluorobenzylideneamino) propanoic acid, a compound related to ethyl 3-(4-fluorobenzenesulfonyl)propanoate, and tested its anticancer activity. The study indicated potential applications in cancer treatment (Ruan et al., 2009).
Pharmaceutical Synthesis
Cheng Huansheng (2013) discussed the synthesis of Dabigatran Etexilate, a pharmaceutical compound, using ethyl 3-(pyridin-2ylamino)propanoate, a compound similar to ethyl 3-(4-fluorobenzenesulfonyl)propanoate. This illustrates its utility in pharmaceutical synthesis (Cheng, 2013).
Polymer Science
Chang et al. (1992) utilized 4-Fluorobenzenesulfonyl chloride, related to ethyl 3-(4-fluorobenzenesulfonyl)propanoate, for activating hydroxyl groups of polymeric carriers. This study demonstrates its application in bioconjugation and polymer science (Chang et al., 1992).
Photophysical Properties Research
Kuruca et al. (2018) conducted a study involving ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate, a derivative of ethyl 3-(4-fluorobenzenesulfonyl)propanoate, to investigate photophysicochemical properties of certain phthalocyanines. This indicates its role in photochemical and photophysical studies (Kuruca et al., 2018).
Spectroscopy and Crystallography
Various studies have employed compounds related to ethyl 3-(4-fluorobenzenesulfonyl)propanoate in spectroscopy and crystallography, providing insights into molecular structures and interactions (Vogt et al., 2013); (Song et al., 2007).
Chemical Synthesis
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate and its derivatives have been extensively used in chemical synthesis, indicating their versatility and utility in creating a wide range of chemical compounds (Rodríguez & Setínek, 1975); (Zhang Dehua & Zhang Xiaoyan, 2008).
Propriétés
IUPAC Name |
ethyl 3-(4-fluorophenyl)sulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFARCSAKLMHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorobenzenesulfonyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)
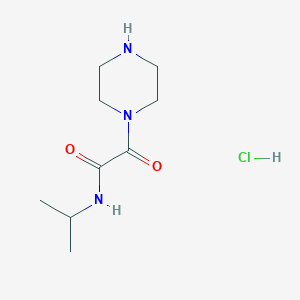
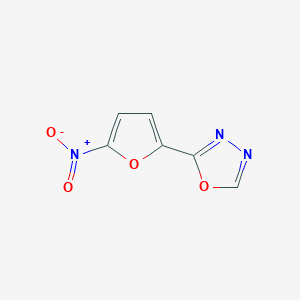
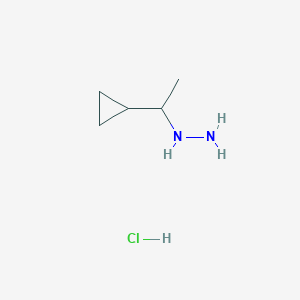
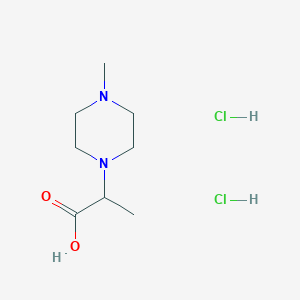
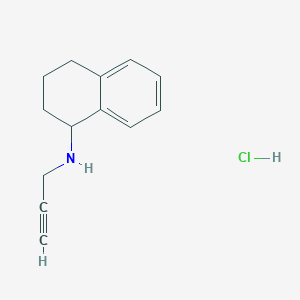
![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)
